molecular formula C14H11ClO2 B8751856 4-(3-chloro-4-methylphenoxy)Benzaldehyde

4-(3-chloro-4-methylphenoxy)Benzaldehyde

Cat. No. B8751856
M. Wt: 246.69 g/mol
InChI Key: GNIGRKXNSXZEHL-UHFFFAOYSA-N
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Patent
US08637536B2

Procedure details

To a solution of 3-chloro-4-methylphenol (2.5 g, 17.53 mmol) and 4-fluorobenzaldehyde (2.2 g, 17.73 mmol) in DMF (40 ml), was added K2CO3 (2.91 g, 21.04 mmol). The solution was heated at 120° C. overnight: The reaction mixture was diluted in water, extracted with EA. The organic phase was washed with water and brine, dried over Na2SO4 and evaporated in vacuo to afford the title compound (5.5 g, 15.61 mmol, 89% yield). LCMS: rt=3.80 min, [M+H+]=247
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.91 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[CH3:8].F[C:11]1[CH:18]=[CH:17][C:14]([CH:15]=[O:16])=[CH:13][CH:12]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C.O>[Cl:1][C:2]1[CH:3]=[C:4]([O:9][C:11]2[CH:18]=[CH:17][C:14]([CH:15]=[O:16])=[CH:13][CH:12]=2)[CH:5]=[CH:6][C:7]=1[CH3:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC=1C=C(C=CC1C)O
Name
Quantity
2.2 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
2.91 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EA
WASH
Type
WASH
Details
The organic phase was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1C)OC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.61 mmol
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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